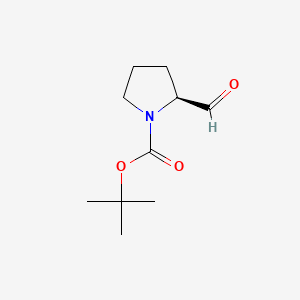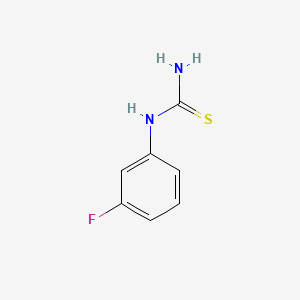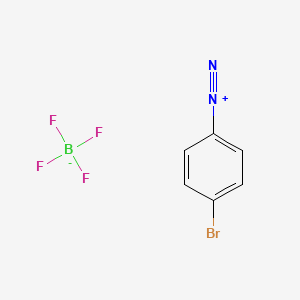
tert-butyl N-(2-cyanoethyl)carbamate
Descripción general
Descripción
Synthesis Analysis
Several papers describe the synthesis of tert-butyl carbamate derivatives. For instance, an enantioselective synthesis of a benzyl tert-butyl carbamate derivative is described, which is an intermediate for CCR2 antagonists, using an iodolactamization as a key step . Another paper reports the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, which act as N-(Boc) nitrone equivalents in reactions with organometallics . Additionally, tert-butyl nitrite is used as a N1 synthon in a multicomponent reaction to form imidazoquinolines and isoquinolines . The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates is also reported, demonstrating the utility of this compound in the synthesis of macrocyclic Tyk2 inhibitors .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates typically includes a tert-butyl group attached to an oxygen atom, which is part of the carbamate group. The carbamate group is then connected to various other functional groups depending on the specific derivative being synthesized. For example, the structure of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate includes an amino group and a methoxyphenyl group as part of its structure .
Chemical Reactions Analysis
Tert-butyl carbamates undergo various chemical reactions, often serving as intermediates in complex synthetic pathways. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines . N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, can react with a wide range of nucleophiles and are used in the asymmetric synthesis of amines . O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and electrophiles to yield functionalized carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties are crucial for their reactivity and application in synthesis. While the papers do not provide explicit details on the physical properties of tert-butyl N-(2-cyanoethyl)carbamate, they do discuss the properties of similar compounds. For example, tert-butyl carbamates are generally stable under a variety of conditions and can be deprotected to yield free amines . The stability and reactivity of these compounds make them valuable in the synthesis of complex molecules, such as macrocyclic inhibitors .
Aplicaciones Científicas De Investigación
1. Intermediate for Enantioselective Synthesis
tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a closely related compound, is crucial as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, essential for synthesizing β-2-deoxyribosylamine analogues (Ober et al., 2004).
2. Cyclizative Atmospheric CO2 Fixation
The compound demonstrates potential in cyclizative atmospheric CO2 fixation by unsaturated amines. Utilizing tert-butyl hypoiodite, it efficiently leads to cyclic carbamates bearing an iodomethyl group under mild reaction conditions (Takeda et al., 2012).
3. Formation of Cyclopropanone Derivatives
tert-Butyl N-(1-ethoxycyclopropyl)carbamate, another derivative, plays a role in photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives. This process involves intermediate formations like the silver salt of succinimide and is significant in organic synthesis (Crockett & Koch, 2003).
4. Synthesis of Unnatural Glycopeptide Building Blocks
The reaction of tert-butyl carbamates under glycosylation conditions yields anomeric 2-deoxy-2-amino sugar carbamates. This reaction is tolerant to several common protecting groups and is used to generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
5. Metalation and Alkylation Studies
Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes shows their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This study is significant in understanding the chemical reactions involving silicon and nitrogen (Sieburth et al., 1996).
6. Pd-Catalyzed Amidation of Aryl(Het) Halides
Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides is an efficient method for forming desired compounds in moderate to excellent yields. This research is valuable in the field of organic chemistry and pharmaceutical synthesis (Qin et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Tert-butyl N-(2-cyanoethyl)carbamate, also known as N-Boc-2-Cyano-ethylamine, is primarily used as a protecting group for amines in the field of organic synthesis . The primary targets of this compound are amino functions that often occur in the synthesis of multifunctional targets .
Mode of Action
The mode of action of Tert-butyl N-(2-cyanoethyl)carbamate involves the protection of amino functions. This compound, when introduced to an amino function, converts it to a tert-butyl carbamate, also known as a Boc-derivative . This conversion is generally the first option due to the attractive properties of the resulting Boc-derivative . The Boc-derivative is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl N-(2-cyanoethyl)carbamate are those involved in the synthesis of multifunctional targets, particularly those requiring the protection of amino functions . The introduction of the Boc-derivative can facilitate the synthesis of complex polyfunctional molecules .
Result of Action
The result of the action of Tert-butyl N-(2-cyanoethyl)carbamate is the successful protection of amino functions during the synthesis of multifunctional targets . This protection allows for the controlled manipulation of complex polyfunctional molecules, facilitating the synthesis of a wide range of biomolecules .
Action Environment
The action of Tert-butyl N-(2-cyanoethyl)carbamate can be influenced by various environmental factors. For instance, the stability of the Boc-derivative can be affected by the presence of strong acids or temperatures above room temperature . Therefore, the efficacy and stability of this compound are typically maintained under controlled laboratory conditions .
Propiedades
IUPAC Name |
tert-butyl N-(2-cyanoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4,6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORLFIHQJFOIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370868 | |
| Record name | tert-butyl N-(2-cyanoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-cyanoethyl)carbamate | |
CAS RN |
53588-95-7 | |
| Record name | tert-butyl N-(2-cyanoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-cyanoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)











